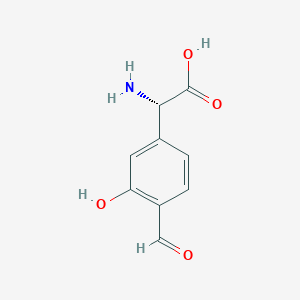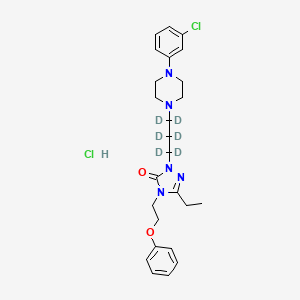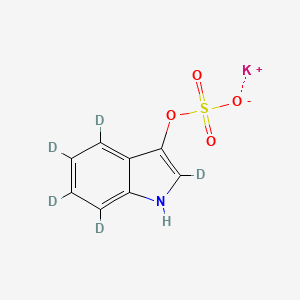
Roxadustat-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Roxadustat-d5 is a deuterated form of Roxadustat, which is a hypoxia-inducible factor prolyl hydroxylase inhibitor. This compound is primarily used as an internal standard for the quantification of Roxadustat by gas chromatography or liquid chromatography-mass spectrometry. Roxadustat itself is used to treat anemia associated with chronic kidney disease by stimulating erythropoiesis through the inhibition of hypoxia-inducible factor prolyl hydroxylase .
Preparation Methods
The preparation of Roxadustat-d5 involves the synthesis of deuterated intermediates followed by their incorporation into the final compound. The synthetic route typically includes the following steps:
Synthesis of Deuterated Intermediates: Deuterated reagents are used to introduce deuterium atoms into the intermediates.
Formation of this compound: The deuterated intermediates are then reacted under specific conditions to form this compound.
Industrial production methods for this compound are similar to those of Roxadustat, with additional steps to ensure the incorporation of deuterium atoms. The process involves multiple stages of synthesis, purification, and quality control to achieve the desired isotopic purity .
Chemical Reactions Analysis
Roxadustat-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Roxadustat-d5 has several scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of Roxadustat.
Biology: Studied for its effects on hypoxia-inducible factor pathways and erythropoiesis.
Medicine: Investigated for its potential therapeutic effects in treating anemia associated with chronic kidney disease.
Industry: Utilized in the development and quality control of pharmaceuticals
Mechanism of Action
Roxadustat-d5, like Roxadustat, inhibits hypoxia-inducible factor prolyl hydroxylase enzymes. This inhibition leads to the accumulation of hypoxia-inducible factor, which stimulates the production of erythropoietin and enhances erythropoiesis. The molecular targets include hypoxia-inducible factor prolyl hydroxylase enzymes, and the pathways involved are related to oxygen sensing and erythropoiesis .
Comparison with Similar Compounds
Roxadustat-d5 is compared with other hypoxia-inducible factor prolyl hydroxylase inhibitors such as:
Daprodustat: Another inhibitor used to treat anemia in chronic kidney disease.
Vadadustat: Similar mechanism of action but different pharmacokinetic properties.
Molidustat: Also inhibits hypoxia-inducible factor prolyl hydroxylase but has unique clinical applications.
This compound is unique due to its deuterated form, which provides advantages in analytical quantification and stability .
Properties
IUPAC Name |
2-[[4-hydroxy-1-methyl-7-(2,3,4,5,6-pentadeuteriophenoxy)isoquinoline-3-carbonyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-11-15-9-13(26-12-5-3-2-4-6-12)7-8-14(15)18(24)17(21-11)19(25)20-10-16(22)23/h2-9,24H,10H2,1H3,(H,20,25)(H,22,23)/i2D,3D,4D,5D,6D |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZBGTLTNGAVFU-VIQYUKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=C(C(=N1)C(=O)NCC(=O)O)O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC3=C(N=C(C(=C3C=C2)O)C(=O)NCC(=O)O)C)[2H])[2H] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(S)-ethyl 2-amino-3-(4'-fluoro-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150177.png)
![(S)-ethyl 2-amino-3-(4'-(benzyloxy)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150201.png)
![(S)-ethyl 2-amino-3-(4'-hydroxy-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150202.png)


![[(2R,3R,4R,5S)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B8150239.png)

![(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid;hydrochloride](/img/structure/B8150267.png)
![(2S,3S,4S,5R,6S)-6-[[(3S,7R)-13-[(2,4-difluorophenyl)methylcarbamoyl]-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B8150277.png)

![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8150292.png)

![(R)-ethyl 3-([1,1'-biphenyl]-3-yl)-2-aminopropanoate](/img/structure/B8150304.png)
![(R)-ethyl 2-amino-3-(3'-fluoro-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150313.png)
